N-[2-(3,4-Dimethoxyphenyl)ethyl]cycloheptanamine hydrobromide
Overview
Description
“N-[2-(3,4-Dimethoxyphenyl)ethyl]cycloheptanamine hydrobromide” is a chemical compound with the CAS Number: 1609406-83-8 . It has a molecular weight of 358.32 .
Molecular Structure Analysis
The InChI code for this compound is1S/C17H27NO2.BrH/c1-19-16-10-9-14 (13-17 (16)20-2)11-12-18-15-7-5-3-4-6-8-15;/h9-10,13,15,18H,3-8,11-12H2,1-2H3;1H
. This code represents the molecular structure of the compound. Physical and Chemical Properties Analysis
The compound has a molecular weight of 358.32 .Scientific Research Applications
Synthesis and Biological Evaluation
- Synthesis and Enzyme Inhibition : A study focused on the synthesis of bromophenol derivatives, demonstrating their effectiveness as inhibitors of carbonic anhydrase I and II isoforms, as well as acetylcholinesterase (AChE) enzymes. These inhibitors are crucial in treating diseases such as Alzheimer's, Parkinson's, senile dementia, and ataxia. This showcases the potential application of the chemical in developing treatments for neurodegenerative diseases (Boztaş et al., 2019).
Analytical Detection and Quantification
- Detection in Biological Matrices : Another study detailed the use of high-performance liquid chromatography with tandem mass spectrometry for the detection and quantification of a related compound in serum and urine, highlighting the compound's relevance in toxicology and its potential for forensic applications (Poklis et al., 2014).
Synthesis of Novel Compounds
- Synthesis of Diverse Derivatives : Research on the synthesis of novel pyrazole, isoxazole, benzoxazepine, benzothiazepine, and benzodiazepine derivatives bearing an aryl sulfonate moiety for antimicrobial and anti-inflammatory applications shows the versatility of the compound in creating various pharmacologically active derivatives (Kendre et al., 2015).
Insecticidal Activity
- Discovery of Sulfoxaflor : A study on the discovery and characterization of sulfoxaflor, a novel insecticide targeting sap-feeding pests, illustrates the potential use of the compound in agriculture to control pests affecting crops, thereby contributing to food security and agricultural productivity (Zhu et al., 2011).
Metabolism and Interaction Studies
- Characterization of Metabolic Enzymes : Research identifying the cytochrome P450 enzymes involved in the metabolism of psychoactive compounds provides insights into drug interactions, pharmacokinetics, and the development of safer medication regimens (Nielsen et al., 2017).
Safety and Hazards
Properties
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]cycloheptanamine;hydrobromide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27NO2.BrH/c1-19-16-10-9-14(13-17(16)20-2)11-12-18-15-7-5-3-4-6-8-15;/h9-10,13,15,18H,3-8,11-12H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGUBCLYRCPAEOA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC2CCCCCC2)OC.Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1609406-83-8 | |
Record name | Cycloheptanamine, N-[2-(3,4-dimethoxyphenyl)ethyl]-, hydrobromide (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1609406-83-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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